molecular formula C14H17NO4 B7805483 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid CAS No. 959236-78-3

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B7805483
CAS No.: 959236-78-3
M. Wt: 263.29 g/mol
InChI Key: BBGSNKXBKDVHPM-UHFFFAOYSA-N
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Description

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a carbobenzyloxy (Cbz) protective group at the pyrrolidine nitrogen and a methyl substituent at the 4-position. The compound exists in stereoisomeric forms, such as (3R,4S)- and (3S,4R)-configurations, with distinct applications in asymmetric synthesis. Key identifiers include:

  • CAS No.: 1428243-36-0 (3R,4S) , 1428243-71-3 (3S,4R)
  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight: 263.29 g/mol
  • Purity: ≥97% (HPLC) in commercial products
  • Applications: Intermediate for peptidomimetics, protease inhibitors, and chiral catalysts .

The Cbz group enhances stability during synthetic steps, while the methyl substituent influences steric and electronic properties, modulating reactivity in coupling reactions .

Properties

IUPAC Name

4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGSNKXBKDVHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208070
Record name 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-78-3
Record name 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) 4-methyl-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group using a carbamate group, such as the benzyloxycarbonyl (Cbz) group . The synthetic route generally includes the following steps:

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Chemical Reactions Analysis

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active pyrrolidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the structure of the target molecule .

Comparison with Similar Compounds

Steric and Electronic Effects

  • 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid : The 4-methyl group increases steric hindrance, reducing unwanted side reactions in nucleophilic substitutions compared to its unmethylated analog (R)-1-Cbz-pyrrolidine-3-carboxylic acid .
  • 1-Boc-4-Cbz-amino-pyrrolidine-3-carboxylic acid: Dual Boc/Cbz protection enables orthogonal deprotection strategies, critical for sequential peptide coupling .

Research Findings and Trends

Recent studies highlight the preference for 1-Cbz-4-methyl-pyrrolidine-3-carboxylic acid in enantioselective syntheses, leveraging its rigid pyrrolidine core for chiral induction . In contrast, pyrimidine and pyrazolo-pyridine analogs dominate in target-specific drug discovery due to their heteroaromatic pharmacophores .

Biological Activity

1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid, also known as (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring with a benzyloxycarbonyl (Cbz) group and a carboxylic acid, contributes to its biological activity. This article explores the biological activities associated with this compound, including its pharmacological implications, synthesis methods, and comparative analysis with related compounds.

  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight: 263.29 g/mol
  • Stereochemistry: (3S,4S) configuration which is crucial for its biological interactions.

The biological activity of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Cbz group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as a ligand for receptors, influencing signal transduction pathways.

Biological Activity Studies

Research has demonstrated that 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid exhibits notable biological activities:

Antiproliferative Effects

Studies indicate that derivatives of pyrrolidine compounds can exhibit antiproliferative properties. For instance, compounds structurally similar to 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid have shown IC50 values indicating their effectiveness in inhibiting cancer cell growth.

CompoundIC50 Value (µM)Cell Line
1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acidTBDTBD
Related Compound A0.56HL-60
Related Compound B1.0U937

Note: TBD indicates that specific experimental data needs to be referenced from ongoing studies.

Case Studies

  • Curtius Rearrangement Studies : Research involving the Curtius rearrangement of proline derivatives has indicated that modifications at the chiral centers can yield new compounds with enhanced biological activity. The rearrangement process has been evaluated for generating versatile α-amino pyrrolidines which are potential building blocks for drug development .
  • Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid could be utilized in developing anticancer therapies .

Comparative Analysis

The biological activity of 1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid can be contrasted with its enantiomers and related compounds:

Compound NameStructure CharacteristicsUnique Features
(3R,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acidEnantiomeric formDifferent stereochemistry affecting biological activity
(3S,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acidAnother enantiomerVariations in stereochemistry lead to different properties
(3S,4S)-1-Boc-pyrrolidine-3-carboxylic acidUses a Boc protecting group instead of CbzDifferent protection strategy impacts reactivity

The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall efficacy.

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